REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:8]([CH3:9])[N:7]=[C:6]([CH:10](OCC)[O:11]CC)[N:5]=2)[CH2:3][CH2:2]1.Cl.[OH-].[Na+]>>[CH:1]1([C:4]2[N:8]([CH3:9])[N:7]=[C:6]([CH:10]=[O:11])[N:5]=2)[CH2:3][CH2:2]1 |f:2.3|
|
Name
|
5-cyclopropyl-3-(diethoxymethyl)-1-methyl-1H-1,2,4-triazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=NN1C)C(OCC)OCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 23 h, at which point, LC/MS analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with dichloromethane (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The crude material was distilled
|
Type
|
DISTILLATION
|
Details
|
Kugel-Rhor distillation at 135° C.–146° C.
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC(=NN1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |